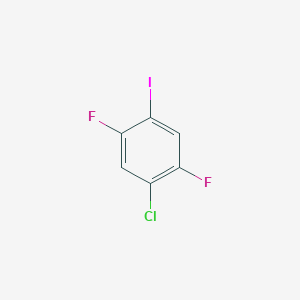

1-Chloro-2,5-difluoro-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,5-difluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIRZHIXWRVIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679553 | |

| Record name | 1-Chloro-2,5-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097871-23-2 | |

| Record name | 1-Chloro-2,5-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,5-difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of the halogenated aromatic compound, 1-Chloro-2,5-difluoro-4-iodobenzene. Intended for professionals in research and development, this document synthesizes available data with established scientific principles to offer a robust resource for the safe handling, application, and characterization of this compound.

Introduction: Understanding the Compound

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₂ClF₂I. Its structure, featuring a benzene ring functionalized with chlorine, fluorine, and iodine atoms, makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The interplay of these different halogens on the aromatic core imparts unique electronic and steric properties that can be exploited in various chemical transformations.

A thorough understanding of its physical properties is paramount for its effective use in a laboratory setting. These properties dictate the conditions required for reactions, purification, and storage, and are critical for ensuring the safety of researchers.

Molecular Structure:

The structure of this compound is depicted below. The strategic placement of the halogen atoms influences the molecule's polarity, reactivity, and intermolecular interactions.

Caption: Molecular structure of this compound.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₂I | - |

| Molecular Weight | 274.44 g/mol | - |

| CAS Number | 1186588-37-3 | - |

| Predicted Melting Point | 60-90 °C | Computational Prediction |

| Predicted Boiling Point | 230-260 °C | Computational Prediction |

| Predicted Density | 2.1-2.3 g/cm³ | Computational Prediction |

| Predicted Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) | Computational Prediction & Analogy to similar compounds |

Note on Predicted Values: The predicted values are derived from algorithms that analyze the molecular structure. While these tools provide valuable estimations, experimental verification is crucial for any application where precise physical property data is required.

In-Depth Analysis of Physical Properties

Melting and Boiling Points

The predicted melting and boiling points are relatively high, which is characteristic of aromatic compounds with multiple heavy halogen substituents. The significant molecular weight and the potential for dipole-dipole and van der Waals interactions contribute to the energy required to overcome the intermolecular forces in the solid and liquid states. The presence of iodine, in particular, significantly increases the molecular weight and polarizability, leading to stronger intermolecular forces.

Density

The high predicted density is a direct consequence of the presence of a heavy iodine atom and a chlorine atom on a compact benzene ring. Halogenated aromatic compounds are generally denser than their non-halogenated counterparts, and this trend is amplified with increasing atomic weight of the halogen.

Solubility

As a non-polar to weakly polar molecule, this compound is predicted to be insoluble in polar solvents like water. However, it is expected to exhibit good solubility in a range of non-polar organic solvents. This "like dissolves like" principle is a fundamental concept in predicting solubility. The presence of the halogen atoms also contributes to its solubility in other halogenated solvents.

Experimental Determination of Physical Properties: Methodologies

For researchers requiring precise physical property data, the following standard experimental protocols are recommended.

Workflow for Physical Property Determination

Caption: Workflow for experimental characterization of physical properties.

Melting Point Determination (Capillary Method)

This method relies on observing the temperature at which a small, powdered sample of the compound transitions from a solid to a liquid.

Protocol:

-

Sample Preparation: Ensure the sample is pure and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Causality: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination (Distillation Method)

For a non-volatile solid, determining the boiling point requires a larger sample and is typically performed under reduced pressure to prevent decomposition at high temperatures.

Protocol:

-

Apparatus Setup: Assemble a distillation apparatus.

-

Sample Introduction: Place the compound in the distillation flask.

-

Heating: Heat the sample gently.

-

Observation: The boiling point is the temperature at which the liquid and vapor phases are in equilibrium. This is measured as the temperature of the vapor that is distilling.

-

Pressure Correction: If the boiling point is measured at a pressure other than atmospheric pressure, it must be corrected to the standard pressure of 760 mmHg.

Causality: The boiling point is a measure of the volatility of a substance and is dependent on the strength of intermolecular forces.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides valuable information about the compound's polarity.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: To a small amount of the compound (approx. 10 mg) in a test tube, add the solvent dropwise with agitation.

-

Observation: Observe whether the compound dissolves completely. Solubility is often expressed qualitatively (e.g., soluble, sparingly soluble, insoluble).

Causality: The principle of "like dissolves like" governs solubility. Non-polar compounds dissolve in non-polar solvents, and polar compounds dissolve in polar solvents.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, compounds of this class can be irritants and may have other health effects upon exposure.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Minimize skin and eye contact. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While experimental data on its physical properties is limited, this guide provides a comprehensive summary of its known attributes and reliable predictions for its key physical characteristics. The outlined experimental methodologies offer a clear path for researchers to determine these properties with precision. By adhering to the safety protocols, scientists can handle this compound responsibly and unlock its potential in their research endeavors.

A Technical Guide to 1-Chloro-2,5-difluoro-4-iodobenzene: A Strategic Building Block in Modern Synthesis

Abstract

This technical guide provides an in-depth analysis of 1-Chloro-2,5-difluoro-4-iodobenzene, a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will dissect its chemical structure to understand the foundational principles governing its reactivity. The guide offers a detailed exploration of its physicochemical properties, spectroscopic signatures, and, most critically, its strategic application in selective cross-coupling reactions. By presenting field-proven protocols and explaining the causality behind experimental choices, this document serves as a practical resource for scientists leveraging this versatile building block in complex molecular engineering.

Introduction and Structural Overview

This compound belongs to the class of polyhalogenated benzene derivatives, which are invaluable synthons in organic chemistry. Its utility is derived from the differential reactivity of the three distinct halogen substituents—iodine, chlorine, and fluorine—attached to the aromatic core. This structural arrangement allows for highly selective, stepwise functionalization, making it a powerful tool for constructing complex molecular architectures found in pharmaceuticals and advanced materials.[1][2][3][4] The primary focus of this guide is to elucidate how the specific placement of these halogens dictates the molecule's synthetic applications, particularly in palladium-catalyzed cross-coupling reactions.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", pos="1.73,1.0!", fontcolor="#202124"]; F1 [label="F", pos="1.73,-1.0!", fontcolor="#202124"]; F2 [label="F", pos="-1.73,1.0!", fontcolor="#202124"]; I [label="I", pos="-1.73,-1.0!", fontcolor="#202124"]; H1 [label="H", pos="0,2.0!"]; H2 [label="H", pos="0,-2.0!"];

// Position nodes for the benzene ring C1 [pos="0.87,0.5!"]; C2 [pos="0.87,-0.5!"]; C3 [pos="0,-1.0!"]; C4 [pos="-0.87,-0.5!"]; C5 [pos="-0.87,0.5!"]; C6 [pos="0,1.0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Draw substituent bonds C1 -- Cl; C2 -- F1; C5 -- F2; C4 -- I; C6 -- H1; C3 -- H2;

// Add double bonds (approximated with labels for simplicity in neato) node [shape=none, label=""] n12 [pos="0.87,0!"]; node [shape=none, label=""] n34 [pos="-0.435,-0.75!"]; node [shape=none, label=""] n56 [pos="-0.435,0.75!"]; }

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to successful synthesis. The following table summarizes the key physical and chemical properties of the title compound. Spectroscopic analysis is critical for confirming its identity and purity.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₂ClF₂I |

| Molecular Weight | 290.44 g/mol |

| CAS Number | 1187493-53-1 |

| Appearance | Typically a solid at room temperature |

| SMILES | C1=C(C(=C(C=C1Cl)F)I)F |

Note: Physical properties such as melting and boiling points are not widely reported and should be determined experimentally.

Spectroscopic Signatures (Predicted)

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 7.0-8.0 ppm). Each signal will appear as a complex multiplet due to coupling with the two fluorine atoms (³J HF and ⁴J HF).

-

¹³C NMR: Six unique signals are expected for the aromatic carbons. The carbon atoms bonded to halogens will exhibit characteristic shifts, with the carbon attached to iodine being significantly upfield. Carbon-fluorine couplings (¹J CF, ²J CF, etc.) will be prominent.

-

¹⁹F NMR: Two distinct signals are anticipated for the two non-equivalent fluorine atoms. These signals will likely show coupling to each other (J FF) and to the adjacent protons (J HF).

-

Mass Spectrometry (MS): The molecular ion peak (M+) will be observed at m/z 290. The isotopic pattern will be characteristic, showing contributions from the chlorine isotopes (³⁵Cl and ³⁷Cl).

The Core Principle: Selective Halogen Reactivity

The paramount value of this compound in synthesis stems from the predictable and highly selective reactivity of its carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy required for this step is inversely proportional to the C-X bond dissociation energy.[5]

Reactivity Hierarchy: C-I > C-Br > C-Cl > C-F

This established trend dictates that the C-I bond is the weakest and most labile, making it the exclusive site of reaction under standard cross-coupling conditions, leaving the more robust C-Cl and C-F bonds intact for subsequent transformations.[5]

Caption: Workflow illustrating the selective reactivity of the C-I bond.

Key Synthetic Applications & Methodologies

The selective reactivity of the C-I bond enables a suite of powerful transformations. We present validated starting protocols for three cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron compound.[6][7][8] This is foundational for creating biaryl structures prevalent in pharmaceuticals.

Causality of Component Selection:

-

Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ is standard. The choice of ligand is crucial; phosphine ligands like SPhos or XPhos are often used to stabilize the palladium center and promote efficient catalysis.

-

Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is typically used. Water is essential for dissolving the base and aiding in the formation of the active boronate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v).

-

Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling

This reaction forms a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne, a critical transformation for accessing functionalized alkynes used in materials science and as pharmaceutical precursors.[9][10][11][12]

Causality of Component Selection:

-

Catalyst System: The reaction classically uses a dual-catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HI generated during the reaction and as the solvent.

-

Copper-Free Variants: To avoid issues with copper, which can promote alkyne homocoupling (Glaser coupling), copper-free protocols have been developed. These often require stronger bases and specific palladium catalysts to proceed efficiently.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Add a degassed amine solvent (e.g., triethylamine).

-

Add the terminal alkyne (1.1-1.2 eq.) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl iodide with a primary or secondary amine.[13][14][15][16] This reaction is one of the most powerful methods for synthesizing anilines and their derivatives, which are core structures in countless drugs.

Causality of Component Selection:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or Josiphos are essential. They promote the reductive elimination step (the C-N bond formation) and prevent catalyst decomposition. The palladium precursor is often Pd₂(dba)₃ or Pd(OAc)₂.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine-palladium complex without engaging in side reactions.[14][16] Softer bases like Cs₂CO₃ can be used for more sensitive substrates.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

-

Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

-

Add anhydrous, degassed solvent (e.g., toluene).

-

Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction until completion.

-

Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a well-ventilated fume hood.[17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[17][18]

-

Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[17][18][19]

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[17][18][19]

-

Storage: Store in a cool, dry, well-ventilated place away from light and strong oxidizing agents. Keep the container tightly sealed.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in the precise and predictable control over its reactivity. The pronounced lability of the carbon-iodine bond enables chemists to perform a wide array of cross-coupling reactions with exceptional regioselectivity, preserving the chloro and fluoro substituents for subsequent synthetic operations. This guide has provided the foundational principles, key reaction protocols, and critical safety information to empower researchers to effectively utilize this compound in the pursuit of novel pharmaceuticals and advanced functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. research.rug.nl [research.rug.nl]

- 16. jk-sci.com [jk-sci.com]

- 17. fishersci.com [fishersci.com]

- 18. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 1-Chloro-2,5-difluoro-4-iodobenzene

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 1-chloro-2,5-difluoro-4-iodobenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is centered around a well-established Sandmeyer-type reaction, commencing with the diazotization of 4-chloro-2,5-difluoroaniline, followed by an iodination step. This document furnishes a detailed experimental protocol, delves into the underlying reaction mechanisms, and presents key analytical data for the synthesized compound. The guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights to ensure procedural success and product integrity.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The unique substitution pattern of chloro, difluoro, and iodo groups on the benzene ring imparts specific electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules. The presence of the iodo group is particularly advantageous as it serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functionalities.

The strategic placement of the fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, a desirable feature in the design of novel therapeutic agents. This guide aims to provide a detailed and practical pathway for the synthesis of this important intermediate, ensuring high yield and purity.

The Synthetic Pathway: A Two-Step Approach

The most efficient and widely adopted method for the synthesis of this compound involves a two-step sequence starting from the commercially available 4-chloro-2,5-difluoroaniline. The core of this synthesis is the Sandmeyer reaction, a versatile method for the conversion of an aromatic amino group into a variety of functional groups via a diazonium salt intermediate.[1][2]

The overall transformation can be summarized as follows:

-

Diazotization: The primary amino group of 4-chloro-2,5-difluoroaniline is converted into a diazonium salt using a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong mineral acid.[3]

-

Iodination: The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide, to yield the desired this compound.[4]

This approach is favored due to its reliability, scalability, and the ready availability of the starting materials.

Mechanistic Insights

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[5] The key steps are:

-

Formation of the Diazonium Ion: In the presence of a strong acid, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on the aniline attacks the nitrosonium ion, initiating a series of proton transfers and dehydrations to form the stable arenediazonium ion (-N₂⁺).

-

Radical Formation and Iodination: The introduction of potassium iodide leads to the reduction of the diazonium salt. While the classical Sandmeyer reaction for chlorination or bromination often involves a copper(I) catalyst to facilitate a single-electron transfer, the iodination with potassium iodide typically proceeds without a catalyst.[6] The iodide ion itself can act as a reducing agent. The diazonium cation is reduced to an aryl radical with the concomitant loss of nitrogen gas, a thermodynamically favorable process. This highly reactive aryl radical then abstracts an iodine atom from another iodide ion or an iodine molecule to form the final product, this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

4-Chloro-2,5-difluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Step-by-Step Procedure

Step 1: Diazotization of 4-Chloro-2,5-difluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2,5-difluoroaniline (1.0 eq).

-

Carefully add a mixture of concentrated sulfuric acid (2.5-3.0 eq) and water, ensuring the temperature is maintained below 50 °C. Stir the mixture until the aniline salt is fully dissolved or a fine suspension is formed.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline salt solution via the dropping funnel, maintaining the internal temperature between 0-5 °C. The rate of addition should be controlled to prevent a sudden rise in temperature and excessive foaming.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. A positive test on starch-iodide paper (turning blue-black) indicates the presence of excess nitrous acid.

Step 2: Iodination of the Diazonium Salt

-

In a separate, larger beaker, prepare a solution of potassium iodide (1.5-2.0 eq) in a minimal amount of deionized water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition should be done in portions to control the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 40-50 °C for 1-2 hours, or until the evolution of nitrogen gas ceases. The color of the reaction mixture will typically darken due to the formation of iodine.

-

Cool the reaction mixture to room temperature.

Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove excess iodine, until the organic layer is colorless or pale yellow), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Data Presentation

The successful synthesis of this compound should be confirmed by various analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C₆H₂ClF₂I |

| Molecular Weight | 274.44 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity |

| ¹H NMR | Expect two distinct aromatic proton signals |

| ¹⁹F NMR | Expect two distinct fluorine signals |

| ¹³C NMR | Expect six distinct aromatic carbon signals |

| Mass Spectrometry | [M]⁺ at m/z = 274 |

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic route to this compound.

Safety Considerations

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

-

Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.

-

Potassium iodide can cause skin and eye irritation.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. By following the detailed experimental protocol and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their research and development endeavors. The provided mechanistic insights and data presentation guidelines will aid in understanding the reaction and verifying the integrity of the final product.

References

Introduction: Unveiling the Spectroscopic Signature of a Key Synthetic Building Block

An In-depth Technical Guide to the Spectroscopic Profile of 1-Chloro-2,5-difluoro-4-iodobenzene

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures. This compound is a prime example of such a versatile intermediate. The strategic placement of four different halogen substituents on the benzene ring offers multiple, distinct reaction sites, making it a valuable precursor in synthetic chemistry.

This guide provides a comprehensive technical overview of the spectroscopic data for this compound. As a senior application scientist, my objective is not merely to present data, but to provide a validated framework for researchers to confirm the identity, purity, and structure of this compound. We will delve into the core spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—explaining the causal links between the molecular structure and the resulting spectral output. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental properties. These data serve as the initial checkpoint for sample identification.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1097871-23-2 | [1] |

| Molecular Formula | C₆H₂F₂ClI | [1] |

| Molecular Weight | 274.43 g/mol | [1] |

Molecular Structure:

Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For a multi-halogenated compound like this, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.

General NMR Sample Preparation and Analysis Workflow

The quality of NMR data is fundamentally dependent on a meticulous sample preparation and a logically structured acquisition workflow. The following diagram illustrates a robust, field-proven protocol.

Caption: Standardized workflow for NMR sample preparation, acquisition, and processing.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the two protons on the aromatic ring.

-

Expected Signals: Two distinct signals are predicted due to the asymmetric substitution pattern.

-

Chemical Shift Rationale: The electron-withdrawing nature of the four halogen substituents will shift both proton signals downfield (typically δ 7.0-8.0 ppm) relative to unsubstituted benzene (δ 7.26 ppm). The proton at C3 (between two fluorine atoms) is expected to be further downfield than the proton at C6.

-

Coupling Analysis: This is the most information-rich aspect.

-

³J(H,H) Coupling: The two protons will exhibit ortho coupling to each other, with a typical coupling constant (³J) of 8-9 Hz, appearing as doublets.

-

J(H,F) Coupling: Each proton will also be coupled to the fluorine atoms. The proton at C3 will show a larger ortho coupling to the fluorine at C2 (³J(H,F) ≈ 6-10 Hz) and a smaller meta coupling to the fluorine at C5 (⁴J(H,F) ≈ 2-4 Hz). The proton at C6 will show a meta coupling to the fluorine at C5 (⁴J(H,F) ≈ 2-4 Hz) and a smaller para coupling to the fluorine at C2 (⁵J(H,F) ≈ 1-2 Hz). This will result in each doublet being further split into a doublet of doublets or a more complex multiplet.

-

| Proton Position | Predicted δ (ppm) | Predicted Multiplicity | Key Couplings |

| H-3 | ~7.8 - 8.2 | ddd (doublet of doublet of doublets) | ³J(H3,H6), ³J(H3,F2), ⁴J(H3,F5) |

| H-6 | ~7.4 - 7.7 | ddd (doublet of doublet of doublets) | ³J(H6,H3), ⁴J(H6,F5), ⁵J(H6,F2) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[2][3][4] The natural abundance of the ¹⁹F nucleus is 100%, and its sensitivity is approximately 83% that of ¹H.[4]

-

Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions C2 and C5.

-

Chemical Shift Rationale: Aromatic fluorine chemical shifts are highly sensitive to the nature and position of other substituents.[5][6] For fluorobenzenes, shifts are typically observed between -100 and -170 ppm relative to CFCl₃.[7][8] The electronic environment created by the adjacent chloro and iodo groups will dictate the precise shifts.

-

Coupling Analysis:

-

⁴J(F,F) Coupling: The two fluorine atoms are meta to each other and will exhibit a through-bond coupling (⁴J(F,F)) typically in the range of 4-8 Hz.

-

J(F,H) Coupling: As discussed in the ¹H NMR section, each fluorine will couple to the aromatic protons, with ortho couplings (³J) being larger than meta (⁴J) or para (⁵J) couplings. This will result in each fluorine signal appearing as a complex multiplet.

-

| Fluorine Position | Predicted δ (ppm vs CFCl₃) | Predicted Multiplicity | Key Couplings |

| F-2 | ~ -110 to -130 | dm (doublet of multiplets) | ⁴J(F2,F5), ³J(F2,H3), ⁵J(F2,H6) |

| F-5 | ~ -100 to -120 | dm (doublet of multiplets) | ⁴J(F5,F2), ⁴J(F5,H6), ⁴J(F5,H3) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

Expected Signals: Due to the lack of symmetry, six distinct signals are expected for the six aromatic carbons.

-

Chemical Shift Rationale:

-

Carbons bonded to halogens (C-X): These carbons are the most diagnostic. The carbon bonded to iodine (C4) will be significantly shielded (shifted upfield) due to the "heavy atom effect," appearing at approximately 90-100 ppm. The carbons bonded to fluorine (C2, C5) will be heavily deshielded (shifted downfield) due to fluorine's high electronegativity, appearing at >150 ppm. The carbon bonded to chlorine (C1) will also be deshielded, typically around 130-135 ppm.

-

Carbons bonded to hydrogen (C-H): C3 and C6 will appear in the typical aromatic region of 115-130 ppm.

-

-

Coupling Analysis: The most prominent feature will be large one-bond carbon-fluorine couplings (¹J(C,F)), which are typically 240-260 Hz. Two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings are also observable (5-25 Hz), which are invaluable for definitive signal assignment.

| Carbon Position | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-Cl) | ~130 - 135 | dd |

| C-2 (C-F) | ~155 - 160 | d (large ¹J) |

| C-3 (C-H) | ~115 - 125 | dd |

| C-4 (C-I) | ~90 - 100 | dd |

| C-5 (C-F) | ~150 - 155 | d (large ¹J) |

| C-6 (C-H) | ~120 - 130 | dd |

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a destructive technique that provides the exact mass of the parent molecule and information about its fragmentation, which can further confirm the structure.

General GC-MS Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like halogenated benzenes.

Caption: A typical workflow for sample analysis using Gas Chromatography-Mass Spectrometry.

Data Interpretation

-

Molecular Ion (M⁺): The molecular weight is 274.43. The mass spectrum should show a molecular ion peak cluster corresponding to this mass.

-

Isotopic Pattern: The presence of chlorine is definitive. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic M⁺ and M+2 peak cluster with an intensity ratio of approximately 3:1. This is a crucial validation checkpoint.

-

Fragmentation: Electron Ionization (EI) is a high-energy technique that will cause fragmentation. Expected fragmentations include:

-

Loss of Iodine: A very prominent peak corresponding to [M-I]⁺ (m/z ≈ 147) is expected, as the C-I bond is the weakest. The isotopic signature of chlorine will be retained in this fragment.

-

Loss of Chlorine: A peak for [M-Cl]⁺ (m/z ≈ 239) may also be observed.

-

Loss of Halogens: Other fragments corresponding to the sequential loss of halogens or the benzene ring itself can help confirm the structure.

-

| Ion | Predicted m/z | Notes |

| [M]⁺ | 274 / 276 | Molecular ion peak cluster, ratio ~3:1. |

| [M-I]⁺ | 147 / 149 | Prominent fragment, retains the Cl isotopic pattern. |

| [M-Cl]⁺ | 239 | Loss of chlorine. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of the aromatic ring and carbon-halogen bonds.

-

Aromatic C-H Stretch: A sharp peak or group of peaks will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

-

Aromatic C=C Stretch: A series of absorptions in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

-

C-F Stretch: Strong, intense absorptions are expected in the 1100-1300 cm⁻¹ region.[9]

-

C-Cl Stretch: A strong absorption in the 700-850 cm⁻¹ region.

-

C-I Stretch: A lower frequency absorption, typically found in the 500-600 cm⁻¹ region.

-

Aromatic C-H Bending (Out-of-Plane): The substitution pattern dictates the position of strong bands in the 650-900 cm⁻¹ "fingerprint" region, which can be diagnostic.

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.

-

General Hazards: Based on analogous compounds, this compound should be handled as a substance that may be harmful if swallowed, inhaled, or absorbed through the skin. It is also likely to be an irritant to the skin, eyes, and respiratory system.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

- 1. This compound - 上海柯维化学技术有限公司 [kewelchem.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azom.com [azom.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Halogen and structure sensitivity of halobenzene adsorption on copper surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Chloro-2,5-difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Chloro-2,5-difluoro-4-iodobenzene is a polysubstituted aromatic compound with significant potential in synthetic chemistry and drug discovery. Its complex substitution pattern presents a unique case for nuclear magnetic resonance (NMR) spectroscopic analysis. This guide provides a comprehensive examination of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. In the absence of publicly available experimental data, this document leverages advanced NMR prediction software and fundamental principles of spectroscopy to offer a detailed interpretation of its spectral characteristics. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this and structurally related molecules, providing a framework for understanding the intricate interplay of substituent effects on NMR parameters.

Introduction

Halogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of chloro, fluoro, and iodo substituents on a benzene ring, as seen in this compound, offers a versatile platform for further chemical modifications, such as cross-coupling reactions. Accurate structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This guide delves into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, providing a detailed analysis of chemical shifts and coupling constants. By understanding the influence of each halogen substituent on the magnetic environment of the nuclei, researchers can gain profound insights into the molecule's electronic structure.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired spectra in public databases, the following NMR data for this compound has been generated using advanced NMR prediction software. These predictions are based on sophisticated algorithms that consider the effects of various substituents on the benzene ring.[1][2][3]

Molecular Structure and Numbering

Figure 1. Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.55 | dd | ³J(H-F) ≈ 8.5, ⁴J(H-H) ≈ 2.5 |

| H-6 | 7.30 | dd | ³J(H-F) ≈ 9.0, ⁴J(H-H) ≈ 2.5 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Predicted Coupling Constants (J, Hz) |

| C-1 | 125.0 | d | ²J(C-F) ≈ 25 |

| C-2 | 158.0 | d | ¹J(C-F) ≈ 250 |

| C-3 | 118.0 | d | ²J(C-F) ≈ 20 |

| C-4 | 95.0 | dd | ²J(C-F) ≈ 25, ³J(C-F) ≈ 5 |

| C-5 | 159.0 | d | ¹J(C-F) ≈ 255 |

| C-6 | 115.0 | d | ²J(C-F) ≈ 20 |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -115.0 | d | ⁵J(F-F) ≈ 15 |

| F-5 | -112.0 | d | ⁵J(F-F) ≈ 15 |

Analysis and Interpretation of Predicted NMR Spectra

The predicted NMR spectra of this compound are dictated by the electronic effects and through-space interactions of its four halogen substituents.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to H-3 and H-6.

-

H-3 Signal (Predicted at ~7.55 ppm): This proton is flanked by a fluorine atom (at C-2) and an iodine atom (at C-4). The downfield shift is primarily due to the deshielding effect of the adjacent electronegative fluorine atom and the anisotropic effect of the iodine atom. It is predicted to be a doublet of doublets due to coupling with the fluorine at C-2 (³J(H-F)) and a smaller meta-coupling with H-6 (⁴J(H-H)).

-

H-6 Signal (Predicted at ~7.30 ppm): This proton is adjacent to a chlorine atom (at C-1) and a fluorine atom (at C-5). The predicted upfield shift relative to H-3 can be attributed to the differing electronic environments. It is also expected to be a doublet of doublets, arising from coupling to the adjacent fluorine at C-5 (³J(H-F)) and meta-coupling to H-3 (⁴J(H-H)).

The analysis of proton chemical shifts in substituted benzenes can be rationalized by considering the additive effects of each substituent.[4]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts and multiplicities (in a fluorine-coupled spectrum) are highly informative.

-

Carbons bonded to Fluorine (C-2 and C-5): These carbons are expected to appear significantly downfield (predicted around 158-159 ppm) and will exhibit a large one-bond coupling constant (¹J(C-F) ≈ 250-255 Hz), appearing as doublets.[5] This large coupling is a characteristic feature of carbon-fluorine bonds.

-

Carbon bonded to Iodine (C-4): The heavy atom effect of iodine is expected to cause a significant upfield shift for C-4 (predicted around 95.0 ppm).[6] This carbon will likely appear as a doublet of doublets due to coupling with the two fluorine atoms at C-2 and C-5.

-

Carbon bonded to Chlorine (C-1): The carbon attached to chlorine is predicted to resonate around 125.0 ppm and will show a two-bond coupling to the fluorine at C-2.

-

Carbons bonded to Hydrogen (C-3 and C-6): These carbons are predicted to appear in the range of 115-118 ppm and will also show couplings to the neighboring fluorine atoms.

The substituent effects on ¹³C chemical shifts are influenced by both inductive and resonance effects, with halogen substituents exhibiting complex behavior.[7][8]

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides direct information about the fluorine environments.[9]

-

F-2 and F-5 Signals (Predicted at ~-115.0 and -112.0 ppm): Two distinct signals are expected for the two non-equivalent fluorine atoms. Their chemical shifts are influenced by the other substituents on the ring.[10] The signals are predicted to be doublets due to a five-bond through-space coupling (⁵J(F-F)) between them. Long-range fluorine-fluorine couplings are common in polyfluorinated aromatic systems.[11]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound, the following protocol is recommended.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 30-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette or a syringe, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the solution.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Spectrometer Setup and Data Acquisition

Figure 2. Workflow for NMR data acquisition and processing.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[12]

-

Tuning and Matching: Tune and match the NMR probe for the ¹H, ¹³C, and ¹⁹F nuclei to ensure optimal signal detection and sensitivity.

-

Acquisition Parameters:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 16 ppm is typically adequate.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a relaxation delay (e.g., 2 seconds) are necessary. Proton decoupling should be applied to simplify the spectrum. A spectral width of about 250 ppm is appropriate.

-

¹⁹F NMR: This nucleus is highly sensitive. A relatively small number of scans is usually sufficient. A wide spectral width (e.g., 300 ppm) is recommended to ensure all fluorine signals are captured. Proton decoupling can be used to simplify the spectra.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phasing and Baseline Correction: Manually or automatically phase the spectra and apply baseline correction to obtain a flat baseline.

-

Referencing: Reference the chemical shifts to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or to the residual solvent peak. For ¹⁹F NMR, an external reference like CFCl₃ (at 0 ppm) is often used.

-

Integration and Peak Picking: Integrate the signals to determine the relative number of nuclei and accurately pick the peak positions.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By combining theoretical predictions with fundamental principles of NMR spectroscopy, a detailed interpretation of the chemical shifts and coupling patterns has been presented. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data for this and similar halogenated aromatic compounds. This guide serves as a valuable resource for researchers, enabling them to confidently identify, characterize, and utilize this important chemical entity in their scientific endeavors.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 3. Download NMR Predict - Mestrelab [mestrelab.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Chloro-2,5-difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

1-Chloro-2,5-difluoro-4-iodobenzene is a halogenated aromatic compound with the chemical formula C₆H₂ClF₂I. Its structure, characterized by the presence of four different halogen substituents on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The distinct reactivity of the iodo- and chloro-groups allows for selective functionalization, making it an important intermediate in the synthesis of complex organic molecules. However, the same reactivity profile necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, drawing on data from structurally similar compounds to ensure a conservative and safety-conscious approach.

Section 1: Hazard Identification and Classification

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Some related compounds also carry warnings for being harmful if swallowed or in contact with skin.[3] Therefore, it is prudent to handle this compound with the assumption that it possesses these hazardous properties.

GHS Pictograms (Anticipated):

| Pictogram | Hazard Class |

| ! | Skin Irritant, Eye Irritant, Respiratory Irritant |

| Acute Toxicity (Harmful) |

Signal Word (Anticipated): Warning or Danger[1][4]

Section 2: Physical and Chemical Properties

A comprehensive, experimentally verified set of physical and chemical properties for this compound is not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated:

| Property | Anticipated Value/Characteristic |

| Molecular Formula | C₆H₂ClF₂I |

| Molecular Weight | 274.44 g/mol |

| Appearance | Likely a solid or liquid at room temperature. |

| Odor | Characteristic aromatic odor. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). |

| Reactivity | The carbon-iodine bond is susceptible to cleavage under various reaction conditions (e.g., cross-coupling, metal-halogen exchange). The presence of fluorine and chlorine atoms influences the electron density of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. |

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent approach to handling this compound is mandatory. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove manufacturer's specifications for compatibility with halogenated aromatic compounds. Gloves should be inspected before use and replaced immediately if any signs of degradation are observed.

-

Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron and sleeves are recommended.

-

Respiratory Protection: Under normal handling conditions within a certified fume hood, respiratory protection is not typically required. However, if there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Caption: Essential PPE for handling this compound.

Section 4: Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from direct sunlight and sources of ignition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Halogenated compounds can react vigorously with these substances.

Section 5: Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for proper disposal.

-

Large Spills: For large spills, evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Notify your institution's environmental health and safety department.

Caption: Step-by-step workflow for responding to a spill.

Section 6: Disposal Considerations

Disposal of this compound and its contaminated materials must be handled as hazardous waste.

-

Waste Classification: This compound should be classified as a hazardous chemical waste.

-

Disposal Method: All waste containing this compound must be collected in a sealed, properly labeled container and disposed of through a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.[6]

-

Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Section 7: Conclusion

This compound is a valuable reagent for synthetic chemists, but its safe use hinges on a proactive and informed approach to safety. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to proper storage and disposal protocols, researchers can effectively mitigate risks and maintain a safe laboratory environment. The causality behind these recommendations lies in the fundamental principles of chemical hygiene: minimizing exposure to potentially hazardous substances through a multi-layered safety strategy. This self-validating system of precautions ensures that both the researcher and the integrity of the research are protected.

References

- 1. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-2,5-difluorobenzene | C6H3ClF2 | CID 137561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-chloro-4-fluoro-2-iodobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Reactivity of 1-Chloro-2,5-difluoro-4-iodobenzene

An In-Depth Technical Guide to the

Abstract

1-Chloro-2,5-difluoro-4-iodobenzene is a polyhalogenated aromatic compound that has emerged as a supremely versatile building block in modern synthetic chemistry. Its utility is anchored in the distinct and orthogonal reactivity of its four halogen substituents. The carbon-iodine bond provides a reliable locus for transition-metal-catalyzed cross-coupling reactions, while the electron-deficient nature of the aromatic ring, imparted by the fluorine and chlorine atoms, facilitates nucleophilic aromatic substitution. Furthermore, the iodine atom is amenable to metal-halogen exchange, opening pathways to unique organometallic intermediates. This guide provides an in-depth analysis of these reactive pathways, offering both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals. The strategic application of this molecule allows for the sequential and regioselective introduction of diverse functionalities, making it an invaluable tool in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1][2]

Molecular Architecture and Electronic Profile

The reactivity of this compound is a direct consequence of its unique electronic and structural features. The benzene ring is substituted with four halogen atoms, each imparting distinct properties that can be selectively exploited.

-

Iodine (C4): The carbon-iodine (C-I) bond is the longest and weakest C-halogen bond on the ring. Iodine's high polarizability and the low energy of the σ* orbital of the C-I bond make this site the primary center for oxidative addition by low-valent transition metals, such as Palladium(0). This renders the iodo position the most reactive site for cross-coupling reactions.[3][4]

-

Chlorine (C1) and Fluorine (C2, C5): These halogens are significantly more electronegative than iodine and form stronger bonds with carbon. Consequently, they are far less reactive in oxidative addition processes.[4][5] However, their strong inductive electron-withdrawing effects (-I) significantly reduce the electron density of the aromatic ring. This "activation" is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions.

This hierarchy of reactivity allows for a predictable and stepwise functionalization of the molecule, beginning almost invariably at the C-I bond.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₂I | N/A |

| CAS Number | 1097871-23-2 | [6] |

| Molecular Weight | 286.43 g/mol | N/A |

| Appearance | Solid | [7] |

Palladium-Catalyzed Cross-Coupling: The C-I Bond as the Linchpin

The most prominent and widely exploited feature of this compound is its exceptional utility in palladium-catalyzed cross-coupling reactions. The vast difference in reactivity between the C-I bond and the C-Cl/C-F bonds allows for exquisite selectivity, making it the handle of choice for introducing carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle, shown below, involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Caption: Generalized Palladium Cross-Coupling Cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. Its tolerance of a wide range of functional groups and use of generally stable and non-toxic boronic acid reagents make it a staple in drug discovery.[4][8]

Causality & Experimental Design: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) that readily undergoes transmetalation with the palladium complex.[8] The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (often a biphasic mixture like toluene/water or dioxane/water) is critical for efficient reaction kinetics and to ensure all components are sufficiently soluble.

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Reagent Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, typically in a 4:1 to 10:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling an aryl halide with a terminal alkyne.[5][9] This reaction is distinguished by its use of a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[10][11]

Causality & Experimental Design: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate is highly reactive and rapidly undergoes transmetalation with the palladium complex. The amine base (e.g., triethylamine, diisopropylamine) is crucial as it serves to deprotonate the alkyne and act as a solvent.[9] Copper-free protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling).[12]

Caption: The dual catalytic cycles of the Sonogashira reaction.

-

Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (CuI, 2-10 mol%).

-

Reagent Addition: Add the degassed amine solvent (e.g., triethylamine or diisopropylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with aqueous NH₄Cl solution, water, and brine.

-

Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the state-of-the-art methodology.[13][14] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.

Causality & Experimental Design: This reaction is highly dependent on the choice of ligand and base.[15] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[14]

-

Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a Schlenk tube.

-

Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress.

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

| Reaction Type | Typical Catalyst / Ligand | Typical Base | Typical Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, iPr₂NH | Amine (as solvent) | 25 - 60 |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80 - 110 |

Nucleophilic Aromatic Substitution (SNAr)

The presence of three strongly electron-withdrawing groups (two fluorines and one chlorine) renders the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic attack. This enables SNAr reactions, which proceed via a two-step addition-elimination mechanism.[16][17]

Mechanism & Regioselectivity: A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18][19] In the second step, the leaving group is expelled, restoring aromaticity.

Caption: The addition-elimination mechanism of SNAr.

In SNAr reactions, the leaving group ability often follows the trend F > Cl > Br > I, the reverse of that seen in other substitution reactions.[16][17] This is because the first step, nucleophilic attack, is typically rate-determining. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial attack.[16] Therefore, depending on the reaction conditions and the nucleophile, substitution could occur at the fluorine-bearing positions (C2 or C5) in preference to the chlorine-bearing position (C1).

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of the nucleophile. For example, add sodium hydride (1.5 eq) to a solution of the desired alcohol in an anhydrous polar aprotic solvent like DMF or DMSO at 0 °C and stir until hydrogen evolution ceases.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the nucleophile solution.

-

Reaction: Heat the reaction mixture (temperatures can range from 60 °C to 150 °C) and monitor by LC-MS.

-

Work-up: After cooling, carefully quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic phase with water and brine, dry over MgSO₄, concentrate, and purify by column chromatography or recrystallization.

Metal-Halogen Exchange

The C-I bond can be selectively cleaved using organometallic reagents, such as organolithiums (n-BuLi, sec-BuLi) or Grignard reagents (i-PrMgCl·LiCl), in a metal-halogen exchange reaction.[20] This transformation is typically very fast and is performed at low temperatures (e.g., -78 °C) to prevent side reactions.

Synthetic Utility: This reaction generates a potent aryllithium or aryl-Grignard intermediate, which can be trapped with a wide variety of electrophiles (E⁺) to install new functional groups. This provides a powerful alternative to cross-coupling for introducing functionality at the C4 position.

Caption: Workflow for metal-halogen exchange and electrophilic trapping.

-

Vessel Preparation: Add a solution of this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) to a flame-dried, three-neck flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

-

Electrophilic Trap: Add a solution of the desired electrophile (e.g., benzaldehyde, CO₂, DMF) (1.2 eq) to the aryllithium solution at -78 °C.

-

Warming & Quench: Allow the reaction to slowly warm to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl.

-

Work-up & Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify the product by standard methods.

Conclusion and Outlook

This compound is a paradigm of modern halogenated building blocks, offering chemists a scaffold with multiple, orthogonally reactive sites. The C-I bond serves as a reliable and highly selective handle for a suite of powerful palladium-catalyzed cross-coupling reactions. Simultaneously, the electron-deficient ring is primed for nucleophilic aromatic substitution, while the iodo-substituent also enables facile entry into organometallic chemistry via metal-halogen exchange. This predictable and versatile reactivity profile secures its role as a high-value intermediate for the efficient and modular synthesis of complex, highly functionalized aromatic compounds, with profound implications for the rapid discovery and development of new pharmaceuticals and functional materials.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]